molecular formula C13H9Cl2NO B401041 N,N-bis(4-chlorophenyl)formamide

N,N-bis(4-chlorophenyl)formamide

Cat. No.: B401041
M. Wt: 266.12g/mol
InChI Key: PNSDBWYJXMDXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis(4-chlorophenyl)formamide is a high-purity chemical compound provided for laboratory research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . As a disubstituted formamide derivative, this compound features a formamide group bonded to two 4-chlorophenyl rings. Formamide derivatives are of significant interest in organic and medicinal chemistry. They often serve as key intermediates in synthesizing more complex molecules, such as heterocycles and pharmaceuticals . The structural motif of formamides is also studied in biophysical chemistry to understand molecular interactions and conformational dynamics, including rotameric forms and torsion angles around the C–N bond . Researchers value this compound for its potential as a building block in developing novel substances. The presence of chlorophenyl groups can influence the compound's electronic properties and binding affinity, making it a valuable scaffold for creating compounds for various research applications . Specific research applications and mechanisms of action for this exact compound are an active area of scientific investigation, and researchers are encouraged to consult the current scientific literature for the latest findings.

Properties

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12g/mol

IUPAC Name

N,N-bis(4-chlorophenyl)formamide

InChI

InChI=1S/C13H9Cl2NO/c14-10-1-5-12(6-2-10)16(9-17)13-7-3-11(15)4-8-13/h1-9H

InChI Key

PNSDBWYJXMDXJT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(C=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1N(C=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-bis(4-chlorophenyl)formamide with analogous compounds based on substituent effects, synthesis routes, and physicochemical properties.

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Differences
Compound Name Molecular Formula Substituents Key Electronic Effects
This compound C₁₃H₁₀Cl₂N₂O 4-Cl on both phenyl groups Strong electron-withdrawing (Cl)
N,N′-bis(4-bromophenyl)formamidine C₁₃H₁₀Br₂N₂ 4-Br on both phenyl groups Stronger electron-withdrawing (Br > Cl)
N,N′-bis(4-methoxyphenyl)formamidine C₁₅H₁₆N₂O₂ 4-OCH₃ on both phenyl groups Electron-donating (OCH₃)
N-(4-chlorophenyl)formamide C₇H₆ClNO Single 4-Cl phenyl group Moderate electron-withdrawing
  • Electron-Withdrawing vs. Donating Groups : The chlorine substituents in this compound enhance the electrophilicity of the formamide carbonyl group compared to methoxy-substituted analogs (). Bromine analogs () exhibit even stronger electron withdrawal but may suffer from steric hindrance due to larger atomic size.
  • Phase Transitions: N-(4-chlorophenyl)formamide undergoes distinct phase transitions under thermal stress, transitioning from disordered to ordered states (). This behavior is less pronounced in methoxy-substituted derivatives due to reduced dipole interactions.

Physicochemical Properties

Table 3: Spectroscopic and Thermal Data
Compound Name IR C=O Stretch (cm⁻¹) Phase Transition Behavior Solubility Trends
This compound ~1686 (estimated) Likely high thermal stability Low in polar solvents
N-(4-chlorophenyl)formamide 1686.54 Disordered → Ordered transition Moderate in DMF/THF
N-(4-nitrophenyl)-formamide 1677.26 No reported transitions Low due to nitro group
  • Infrared Spectroscopy : The C=O stretching frequency in N-(4-chlorophenyl)formamide (1686 cm⁻¹, ) is consistent with electron-withdrawing substituents increasing carbonyl polarization. Methoxy-substituted analogs show lower frequencies (~1660 cm⁻¹) due to electron donation ().
  • Thermal Stability : Chlorine substituents enhance thermal stability compared to nitro or methoxy groups, as seen in phase transition studies ().

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